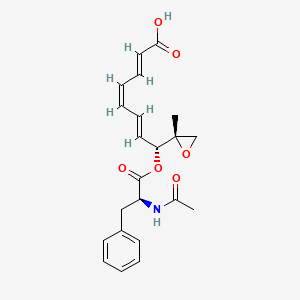

AK-Toxin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AK-Toxin II is a host-specific toxin to Japanese white pear, produced by Alternaria kikuchiana.

Applications De Recherche Scientifique

Biological Activity and Host-Specificity

- AK-Toxin II, produced by Alternaria alternata Japanese pear pathotype, is toxic to susceptible Japanese pear cultivars but harmless to resistant cultivars and non-host plants. It causes veinal necrosis and rapid potassium loss in susceptible pear leaves, and its activity is about one-tenth of AK-Toxin I. In susceptible pear cells, it induces plasma membrane invagination and cell wall degradation. Additionally, when added to avirulent spores of A. alternata, it enables the spores to invade susceptible tissues, just like virulent spores, confirming its role as a host-specific toxin (Otani et al., 1985).

Chemical Structure and Synthesis

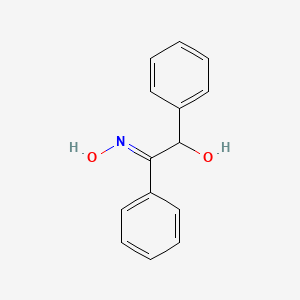

- The structure of AK-Toxin II has been determined as a 3′-demethyl derivative of AK-Toxin I. This was based on chemical, spectral, and X-ray crystallographic data, highlighting its complex chemical nature and importance in phytopathology (Nakashima et al., 1985). Moreover, the synthesis of the methyl ester of AK-Toxin II and its congeners has been accomplished, showing that the configurations of two chiral centers in the carboxylic acid part of the toxin are crucial for its toxicity (Irie et al., 1990).

Role in Pathogen-Host Interactions

- A study on the biosynthesis of host-selective toxins produced by Alternaria alternata pathogens, including AK-toxins, revealed insights into their biological precursors and roles in pathogen-host interactions (Feng et al., 1990). The total synthesis of AK-toxins was achieved, starting from key intermediates, contributing to a deeper understanding of their molecular structure and activity (Uemura et al., 2002).

Cellular Effects and Mechanisms

- Research showed that AK-toxin I causes plasma membrane modifications in sensitive Japanese pear tissues, with abundant hydrogen peroxide generation and lipid peroxidation in plasma membranes, suggesting these are closely associated with plasma membrane modifications by the action of the toxin (Shimizu et al., 2006).

Genetic and Molecular Insights

- The filamentous fungus Alternaria alternata contains pathogenic variants producing host-specific toxins like AK-toxin. The gene cluster involved in AK-toxin biosynthesis was isolated, and multiple AKT homologs were identified, contributing to our understanding of the genetic basis of its pathogenicity (Hatta et al., 2002).

Propriétés

Numéro CAS |

85146-10-7 |

|---|---|

Nom du produit |

AK-Toxin II |

Formule moléculaire |

C22H25NO6 |

Poids moléculaire |

399.4 g/mol |

Nom IUPAC |

(2E,4Z,6E,8R)-8-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-8-[(2S)-2-methyloxiran-2-yl]octa-2,4,6-trienoic acid |

InChI |

InChI=1S/C22H25NO6/c1-16(24)23-18(14-17-10-6-5-7-11-17)21(27)29-19(22(2)15-28-22)12-8-3-4-9-13-20(25)26/h3-13,18-19H,14-15H2,1-2H3,(H,23,24)(H,25,26)/b4-3-,12-8+,13-9+/t18-,19+,22-/m0/s1 |

Clé InChI |

UKDOGRQIIQQZBO-ARSRSNJNSA-N |

SMILES isomérique |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C=C\C=C\C(=O)O)[C@@]2(CO2)C |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

SMILES canonique |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC=CC=CC(=O)O)C2(CO2)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AK-Toxin II; |

Origine du produit |

United States |

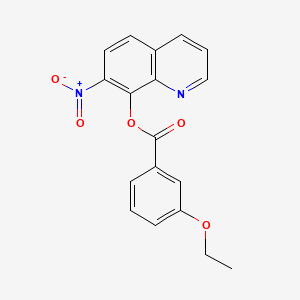

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Carbamoyl(phenyl)amino]benzoic acid](/img/structure/B1666663.png)

![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)